Peripheral Myelin P0 Protein (180-199), mouse
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Overview
Description
Peripheral Myelin P0 Protein (180-199), mouse, is a neuritogenic peptide derived from the murine peripheral nerve myelin. This peptide is a segment of the larger myelin protein zero (P0), which plays a crucial role in the formation and maintenance of the myelin sheath in the peripheral nervous system. The peptide sequence for Peripheral Myelin P0 Protein (180-199) is SSKRGRQTPVLYAMLDHSRS .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peripheral Myelin P0 Protein (180-199) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods: Industrial production of Peripheral Myelin P0 Protein (180-199) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale HPLC systems are employed for purification. The peptide is then lyophilized for stability and storage .
Chemical Reactions Analysis
Types of Reactions: Peripheral Myelin P0 Protein (180-199) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Fmoc-protected amino acids: Used in SPPS for stepwise peptide elongation.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to facilitate peptide bond formation.
Cleavage reagents: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove side-chain protecting groups.
Major Products: The primary product of these reactions is the purified Peripheral Myelin P0 Protein (180-199) peptide.
Scientific Research Applications
Peripheral Myelin P0 Protein (180-199) has several scientific research applications:
Neuroscience: It is used to induce experimental autoimmune neuritis (EAN) in murine models, which helps in studying the pathogenesis of demyelinating diseases such as Guillain-Barré syndrome and chronic inflammatory demyelinating polyneuropathy
Therapeutic Research: It serves as a model to test potential therapeutic agents for treating demyelinating diseases.
Mechanism of Action
Peripheral Myelin P0 Protein (180-199) exerts its effects by mimicking a segment of the myelin protein zero, which is a major structural protein in the myelin sheath. When introduced into murine models, it induces an autoimmune response, leading to the demyelination of peripheral nerves. This process involves the activation of T-cells that target the myelin sheath, resulting in inflammation and nerve damage .
Comparison with Similar Compounds
Peripheral Myelin P0 Protein (106-125): Another segment of the myelin protein zero, also used to induce EAN in murine models.
Myelin Basic Protein (MBP): A different myelin protein involved in the compaction of the myelin sheath in the central nervous system.
Peripheral Myelin Protein P2 (53-78): A peptide derived from bovine peripheral myelin protein P2, used in similar research applications.
Uniqueness: Peripheral Myelin P0 Protein (180-199) is unique due to its specific sequence and its ability to induce EAN in C57BL/6 mice, a commonly used strain in genetic studies. This makes it a valuable tool for studying the mechanisms of peripheral demyelinating diseases and testing new therapeutic approaches .
Properties
Molecular Formula |
C96H161N33O30S |
---|---|
Molecular Weight |
2289.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C96H161N33O30S/c1-46(2)34-61(84(149)122-65(38-72(138)139)87(152)121-64(37-52-39-106-45-111-52)86(151)125-67(43-132)89(154)117-58(19-14-31-109-96(104)105)80(145)126-68(44-133)93(158)159)119-81(146)60(27-33-160-9)114-75(140)49(7)112-83(148)63(36-51-21-23-53(135)24-22-51)120-85(150)62(35-47(3)4)123-91(156)73(48(5)6)127-90(155)69-20-15-32-129(69)92(157)74(50(8)134)128-82(147)59(25-26-70(99)136)118-78(143)56(18-13-30-108-95(102)103)113-71(137)40-110-77(142)55(17-12-29-107-94(100)101)115-79(144)57(16-10-11-28-97)116-88(153)66(42-131)124-76(141)54(98)41-130/h21-24,39,45-50,54-69,73-74,130-135H,10-20,25-38,40-44,97-98H2,1-9H3,(H2,99,136)(H,106,111)(H,110,142)(H,112,148)(H,113,137)(H,114,140)(H,115,144)(H,116,153)(H,117,154)(H,118,143)(H,119,146)(H,120,150)(H,121,152)(H,122,149)(H,123,156)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,147)(H,138,139)(H,158,159)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-/m0/s1 |
InChI Key |
KYULDALAVVURPX-UYMUFCFZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
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